molecular formula C8H14NO4PS3 B094269 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione CAS No. 17702-71-5

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B094269
CAS RN: 17702-71-5
M. Wt: 315.4 g/mol
InChI Key: RDGMLWWLDZWCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione (DEPTT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPTT is a sulfur-containing heterocyclic compound that has a thiazolidine-2,4-dione ring structure. It is widely used in various research fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antimicrobial activity by inhibiting the growth of bacteria and fungi.

Biochemical And Physiological Effects

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to inhibit the growth of bacteria and fungi. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to possess various biological activities. However, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous environments. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential applications.

Future Directions

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions. It can be used as a starting material for the synthesis of various thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can also be used as a ligand in coordination chemistry, which can lead to the development of new materials with unique properties. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Conclusion:
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research fields, including medicinal chemistry, organic synthesis, and material science. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione possesses various biological activities, including antitumor, antimicrobial, and antiviral activities. It has also been reported to possess antioxidant activity and to protect against oxidative stress. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions, including the synthesis of thiazolidine-2,4-dione derivatives, the development of new materials, and the study of its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.

Synthesis Methods

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of diethyl phosphorochloridothioate with 2,4-thiazolidinedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium methoxide to yield the final product. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its unique properties. It has been reported to possess antitumor, antimicrobial, and antiviral activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been used as a starting material for the synthesis of thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities.

properties

CAS RN

17702-71-5

Product Name

3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C8H14NO4PS3

Molecular Weight

315.4 g/mol

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)17-6-9-7(10)5-16-8(9)11/h3-6H2,1-2H3

InChI Key

RDGMLWWLDZWCIA-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCN1C(=O)CSC1=O

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)CSC1=O

Origin of Product

United States

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